1-Cyclopentene-1-methanol, 2-methyl-
Overview
Description
1-Cyclopentene-1-methanol, 2-methyl- is an organic compound with the molecular formula C7H12O It is a derivative of cyclopentene, where a hydroxyl group is attached to the first carbon of the cyclopentene ring, and a methyl group is attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentene-1-methanol, 2-methyl- can be synthesized through several methods. One common method involves the hydroboration-oxidation of 2-methyl-1-cyclopentene. The process involves the following steps:
Hydroboration: 2-Methyl-1-cyclopentene is reacted with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield 1-Cyclopentene-1-methanol, 2-methyl-.
Industrial Production Methods: Industrial production of 1-Cyclopentene-1-methanol, 2-methyl- typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentene-1-methanol, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: 2-Methylcyclopentanone or 2-Methylcyclopentanal.
Reduction: 2-Methylcyclopentanol.
Substitution: 2-Methylcyclopentyl chloride.
Scientific Research Applications
1-Cyclopentene-1-methanol, 2-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentene-1-methanol, 2-methyl- depends on its specific application. In chemical reactions, the hydroxyl group and the double bond in the cyclopentene ring play crucial roles. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the double bond can undergo addition reactions. The molecular targets and pathways involved vary based on the specific reaction or application.
Comparison with Similar Compounds
1-Cyclopentene-1-methanol, 2-methyl- can be compared with other similar compounds such as:
Cyclopentanol: Similar structure but lacks the double bond.
2-Methylcyclopentanol: Similar structure but lacks the double bond.
Cyclopentene: Similar structure but lacks the hydroxyl group.
Uniqueness: 1-Cyclopentene-1-methanol, 2-methyl- is unique due to the presence of both a hydroxyl group and a double bond in the cyclopentene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(2-methylcyclopenten-1-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6-3-2-4-7(6)5-8/h8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZJWHWAQRLZFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231057 | |
Record name | 1-Cyclopentene-1-methanol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80231057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81328-62-3 | |
Record name | 1-Cyclopentene-1-methanol, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081328623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopentene-1-methanol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80231057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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